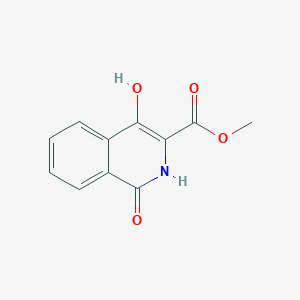

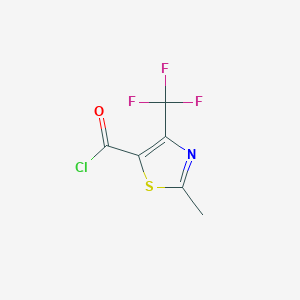

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride

説明

“2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride”, there are some related compounds that have been synthesized. For example, trifluoromethylpyridines, which share some structural similarities, have been synthesized and used in the agrochemical and pharmaceutical industries .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility in various solvents. Unfortunately, specific physical and chemical properties for “2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride” are not available in the resources .

科学的研究の応用

Glucose-Selective Probes for Diabetes Management

This compound has been utilized in the development of glucose-selective probes that are crucial for in-vivo continuous glucose monitoring or point-of-care detection . Such probes are designed to offer a non-enzymatic and cost-effective alternative to traditional glucose monitoring systems, which can be expensive and inconvenient for diabetes patients. The probes work by increasing fluorescence in proportion to glucose concentration, aiding in the continuous control of blood glucose levels.

Synthesis of Boronic Acid Derivatives

In the field of organic synthesis, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is used to create boronic acid derivatives . These derivatives are significant in various chemical reactions, including Suzuki coupling, which is widely used in the pharmaceutical industry for creating complex molecules.

Creation of Advanced Fluorescent Dyes

The compound serves as a precursor in the synthesis of advanced fluorescent dyes with large Stokes shifts and long excitation wavelengths . These properties are essential for the easy fabrication of dyes used in various biomedical applications, including imaging and diagnostics.

Safety and Hazards

According to the safety data sheet, “2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NOS/c1-2-11-4(6(8,9)10)3(13-2)5(7)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJINNZMSVNKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562096 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | |

CAS RN |

117724-64-8 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117724-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)